

AZD9496 Initial Phase I Clinical Trial: A Technical Overview

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Compound of Interest

Compound Name: AZD9496

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This document provides an in-depth analysis of the initial Phase I clinical trial results for **AZD9496**, an oral selective estrogen receptor degrader (SERD) developed for the treatment of estrogen receptor-positive (ER+) breast cancer. The data presented is intended for researchers, scientists, and drug development professionals, focusing on the quantitative outcomes, experimental protocols, and underlying mechanisms of action.

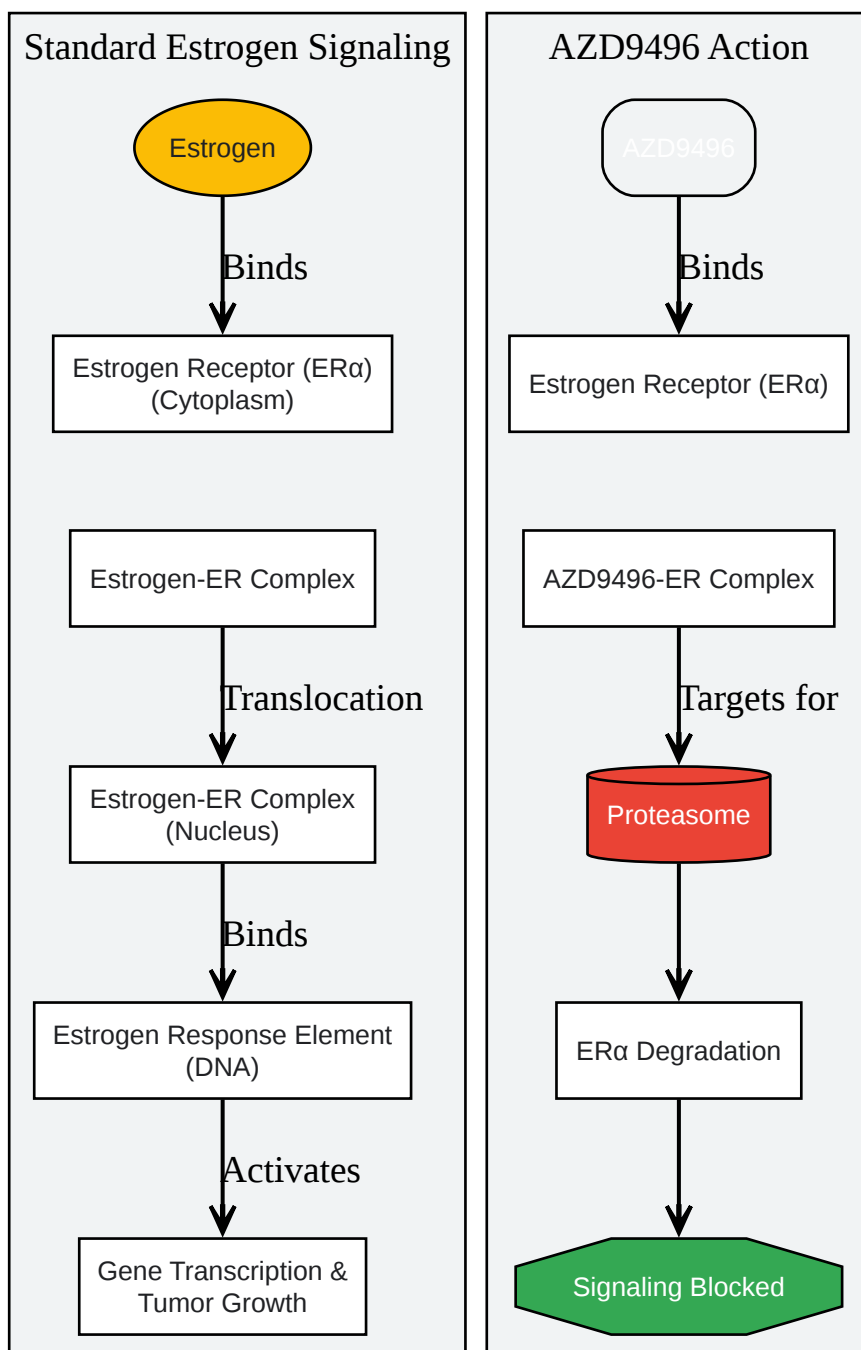
Introduction to AZD9496

AZD9496 is an orally bioavailable, nonsteroidal, small-molecule inhibitor of estrogen receptor alpha (ER α).^[1] It functions as a potent and selective antagonist and degrader of ER α , a key driver in the majority of breast cancers.^{[1][2]} The development of oral SERDs like **AZD9496** aims to overcome the limitations of fulvestrant, an effective SERD that requires intramuscular administration and may not achieve complete ER degradation at its clinically feasible dose.^[3] ^{[4][5]} Preclinical models demonstrated that **AZD9496** effectively inhibits the growth of ER-positive and ESR1 mutant breast tumors.^{[2][6]}

Mechanism of Action: ER α Antagonism and Degradation

AZD9496 exerts its anti-tumor effect by binding directly to the estrogen receptor. This binding induces a conformational change in the receptor, targeting it for proteasomal degradation.^{[7][8]} The subsequent reduction in cellular ER α levels prevents estrogen-mediated signaling, thereby inhibiting the transcription of ER-regulated genes and suppressing the growth and survival of

ER-expressing cancer cells.[7][8] This dual mechanism of antagonism and degradation is critical for overcoming resistance mechanisms, including those mediated by activating mutations in the ESR1 gene.[2][9]



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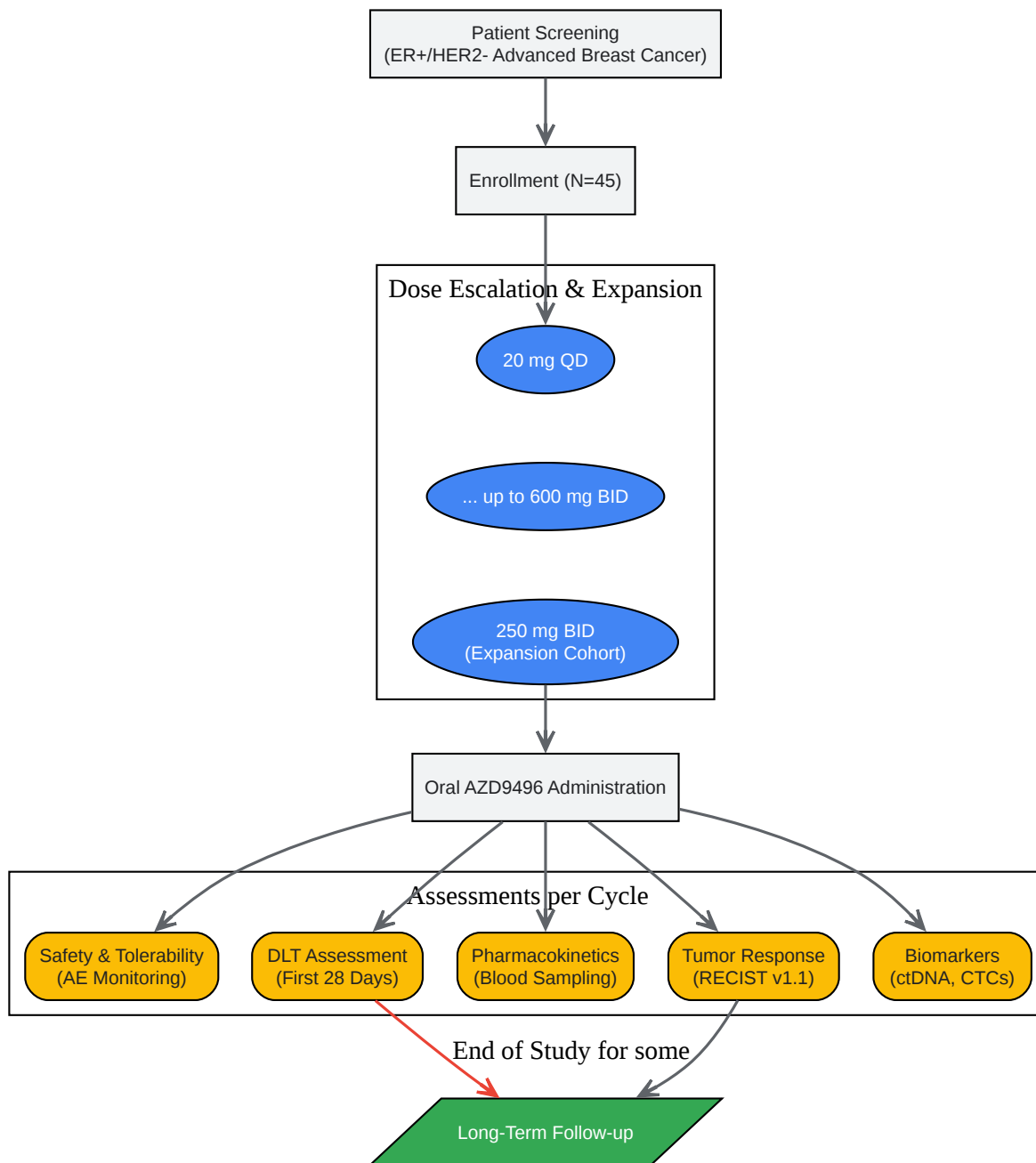
Caption: Mechanism of Action of **AZD9496** as a Selective Estrogen Receptor Degradator (SERD).

Phase I Clinical Trial (NCT02248090) Protocol

The first-in-human, Phase I study was designed to determine the safety, tolerability, pharmacokinetic (PK) profile, and preliminary anti-tumor activity of **AZD9496** in women with ER+/HER2- advanced breast cancer.[\[1\]](#)

- Design: The trial employed a dose-escalation, dose-expansion "rolling 6" design.[\[1\]](#)
- Patient Population: 45 women with ER+/HER2- advanced or metastatic breast cancer who had progressed on prior endocrine therapy were enrolled.[\[1\]](#)
- Dosing: Patients received **AZD9496** orally at doses escalating from 20 mg once daily (QD) to 600 mg twice daily (BID).[\[1\]](#) An expansion cohort of six patients received 250 mg BID.[\[1\]](#)
- Treatment Cycles: Dosing occurred in cycles, with the first six cycles being 4 weeks long and subsequent cycles lasting 6 weeks.[\[1\]](#)
- Primary Objectives: To assess the safety and tolerability of **AZD9496** and to determine the maximum tolerated dose (MTD) and/or recommended Phase II dose.

The trial followed a structured workflow from patient screening through follow-up to systematically evaluate the drug's properties and effects.



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Caption: Workflow of the **AZD9496** Phase I Dose-Escalation and Expansion Study.

- **Safety Assessment:** Adverse events (AEs) were monitored continuously and graded according to standard criteria. Dose-Limiting Toxicities (DLTs) were specifically assessed during the first 28 days of treatment.[\[1\]](#)
- **Efficacy Evaluation:** Tumor responses were evaluated using the Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.[\[1\]](#)
- **Pharmacokinetic Analysis:** Plasma concentrations of **AZD9496** were measured at various time points after single and multiple doses to determine key PK parameters.[\[1\]](#)
- **Biomarker Analysis:** Circulating tumor DNA (ctDNA) was analyzed for ESR1 mutations, and circulating tumor cells (CTCs) were enumerated and phenotyped for ER and Ki67 expression from serial blood draws.[\[9\]](#)

Initial Phase I Trial Results

The study, which commenced in October 2014, completed recruitment by February 2016.[\[1\]](#)

AZD9496 was found to be well tolerated with an acceptable safety profile.[\[1\]](#) The maximum tolerated dose (MTD) was not reached.[\[1\]](#)

Table 1: Summary of Adverse Events (AEs)

Adverse Event (Causally Related)	Frequency	Grade ≥3 AEs
Diarrhea	35.6%	Yes (in 2 patients)
Fatigue	31.1%	No
Nausea	22.2%	No
Abnormal Hepatic Function	N/A	Yes (in 1 patient)
Elevated Liver Function Tests	N/A	Yes (in 1 patient)

Data sourced from the first-in-human Phase I study.[\[1\]](#)

Three patients experienced reversible DLTs: one at 150 mg BID (abnormal hepatic function), one at 400 mg BID (diarrhea and elevated liver function tests), and one at 600 mg BID (diarrhea).[1]

Following a single oral dose, **AZD9496** was absorbed rapidly.[1]

Table 2: Single-Dose Pharmacokinetic Parameters

Parameter	Value Range
Median Time to Max Concentration (Tmax)	1.55 – 3.0 hours
Mean Alpha Half-Life	0.99 – 1.99 hours
Mean Terminal Half-Life	1.4 – 5.7 hours

Data represents values across all dose levels.[1]

The study showed evidence of anti-tumor activity and prolonged disease stabilization in a heavily pretreated patient population.[1]

Table 3: Preliminary Clinical Efficacy

Efficacy Outcome	Number of Patients	Details
Confirmed Partial Response (PR)	1	Patient received 250 mg BID dose.[3]
Stable Disease (SD) at 12 months	4	N/A
Prolonged Disease Stabilization (>52 weeks)	6	Three of these patients had an ESR1 mutation.[3]

Data sourced from the Phase I dose-escalation study.[1][3]

While the primary Phase I study focused on safety and PK, a separate presurgical "window-of-opportunity" study (NCT03236974) provided key pharmacodynamic (PD) data by comparing

AZD9496 (250 mg BID) with fulvestrant.[3][10]

Table 4: Pharmacodynamic Biomarker Changes from Baseline

Biomarker (H-Score/Level)	AZD9496 (250 mg BID)	Fulvestrant (500 mg)
Estrogen Receptor (ER)	-24%	-36%
Progesterone Receptor (PR)	-33.3%	-68.7%
Ki-67	-39.9%	-75.4%

Data from the presurgical window-of-opportunity study (NCT03236974). At the dose tested, **AZD9496** was not superior to fulvestrant.[3][10]

Correlative biomarker analysis from the Phase I trial also revealed that 31% of patients had detectable ESR1 ligand-binding domain mutations in their ctDNA at baseline.[9] Patients with persistently elevated CTCs and/or ESR1 mutations in ctDNA after one cycle of treatment had worse progression-free survival.[9]

Conclusion

The initial Phase I trial of **AZD9496** demonstrated that the oral SERD is well tolerated in patients with advanced ER+/HER2- breast cancer.[1] It showed a favorable pharmacokinetic profile and evidence of clinical activity, including prolonged disease stabilization in heavily pretreated patients, some of whom had ESR1 mutations.[1][3] Pharmacodynamic studies confirmed that **AZD9496** engages its target and modulates downstream biomarkers.[3][10] These results supported the further clinical development of **AZD9496** and other oral SERDs as a promising next-generation endocrine therapy.[1]

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